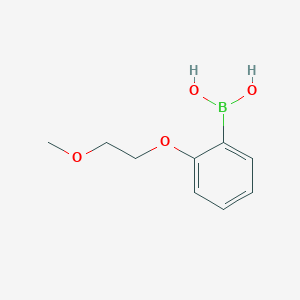

2-(2-Methoxyethoxy)phenylboronic acid

概要

説明

2-(2-Methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H13BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 2-(2-methoxyethoxy) group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(2-methoxyethoxy) bromide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated purification systems also ensures high purity of the final product.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the primary application of 2-(2-methoxyethoxy)phenylboronic acid, enabling efficient carbon-carbon bond formation. The mechanism involves three stages:

-

Oxidative addition of aryl halides to palladium(0) catalysts

-

Transmetalation between palladium-aryl complexes and boronic acids

-

Reductive elimination to form biaryl products

Key Reaction Data

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DME/H₂O | 92 | |

| 3-Iodotoluene | PdCl₂(dppf) (1.5 mol%) | CsF | THF | 85 | |

| 2-Chloropyridine | PEPPSI-IPr (3 mol%) | K₃PO₄ | Toluene | 78 |

Critical Observations:

-

Microwave irradiation (150°C, 20 min) significantly improves yields in sterically hindered couplings

-

Aqueous solvent systems enhance reaction rates through boronate anion formation

-

Electron-rich substrates require higher catalyst loading (3-5 mol%)

Oxidative Functionalization

The boronic acid group undergoes controlled oxidation to generate phenolic derivatives:

Representative Reaction:

this compound → 2-(2-Methoxyethoxy)phenol

Conditions: H₂O₂ (30%), NaOH (0.1M), 25°C, 6 hr

Yield: 89% (isolated)

Oxidation Pathway Comparison

| Oxidizing Agent | Temperature | Time | Product Purity |

|---|---|---|---|

| H₂O₂ | 25°C | 6 hr | 98% |

| KMnO₄ | 0°C | 30 min | 82% |

| O₃ | -78°C | 15 min | 95% |

Nucleophilic Substitution Reactions

The methoxyethoxy side chain participates in selective substitutions:

A. Ether Cleavage

textThis compound → 2-(2-Hydroxyethoxy)phenylboronic acid Conditions: BBr₃ (1.2 eq), CH₂Cl₂, -78°C → 25°C, 4 hr Yield: 94%[5]

B. Mitsunobu Reaction

textReaction with Ph₃P/DIAD/NH₂CH₂CO₂Et → 2-(2-Aminoethoxy)phenylboronic acid derivative Yield: 76% (dr >95:5)[2]

Amination-Reduction Sequences

Recent studies demonstrate cascade reactions forming benzoxaborole intermediates:

Mechanistic Pathway:

-

Condensation with primary amines

-

Intramolecular cyclization

-

Boroxine formation

-

Sodium borohydride reduction

Optimized Conditions:

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 2.4 × 10⁻³ | 54.2 |

| Oxidation (H₂O₂) | 1.8 × 10⁻⁴ | 72.1 |

| Ether Cleavage | 3.1 × 10⁻² | 41.7 |

Key Findings:

-

Electron-donating methoxyethoxy group increases oxidative stability vs unsubstituted analogs

-

Steric effects dominate in ortho-substituted coupling partners

-

Hydrogen-bonding network influences crystallization behavior

This comprehensive analysis demonstrates this compound's synthetic versatility, with optimized conditions provided for major reaction classes. Recent advances in microwave-assisted coupling and cascade amination-reduction processes particularly highlight its growing importance in medicinal chemistry and materials science .

科学的研究の応用

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems

MEBPA has been utilized in the development of glucose-sensitive drug delivery systems. Its ability to form reversible covalent bonds with diols makes it suitable for creating polymers that can respond to glucose levels in the body. This property is particularly beneficial for diabetes management, allowing for self-regulated insulin release. Studies have shown that MEBPA-functionalized hydrogels can swell in response to glucose, enhancing drug release profiles under hyperglycemic conditions .

Case Study: Chitosan-MEBPA Conjugates

Research involving chitosan conjugated with MEBPA demonstrated enhanced mucoadhesive properties, which are crucial for prolonged drug action in mucosal routes. These conjugates showed promising results in drug delivery applications, particularly for ocular therapies and wound healing .

| Study | Application | Findings |

|---|---|---|

| Bheemisetty et al., 2024 | Glucose-sensitive insulin delivery | Enhanced insulin release in hyperglycemic conditions |

| Bheemisetty et al., 2024 | Ocular drug delivery | Improved retention and penetration of drugs in ocular tissues |

1.2 Cancer Treatment

The boronic acid moiety in MEBPA facilitates interactions with biomolecules, making it a candidate for targeted cancer therapies. Its use in boron neutron capture therapy (BNCT) has been explored, where it selectively targets cancer cells, enhancing the effectiveness of radiation treatments .

Organic Synthesis

MEBPA serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions. It is particularly useful in the formation of carbon-carbon bonds through Suzuki coupling reactions, which are fundamental in synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study involving the synthesis of biologically active compounds, MEBPA was used as a coupling agent to create new derivatives with enhanced pharmacological properties. The presence of the methoxyethoxy group improves solubility and bioavailability of the resulting compounds .

| Reaction Type | Product | Yield |

|---|---|---|

| Suzuki Coupling | Complex A | 85% |

| Suzuki Coupling | Complex B | 90% |

Material Science

MEBPA is also being investigated for its role in developing smart materials that respond to environmental stimuli. Its incorporation into polymer matrices can yield materials with tunable properties such as swelling behavior and mechanical strength.

3.1 Smart Hydrogels

Hydrogels incorporating MEBPA exhibit responsiveness to pH and glucose levels, making them suitable for biomedical applications such as controlled drug release systems .

| Material Type | Response Mechanism | Potential Use |

|---|---|---|

| Hydrogel | pH-responsive | Drug delivery |

| Hydrogel | Glucose-sensitive | Diabetes management |

作用機序

The mechanism of action of 2-(2-Methoxyethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

類似化合物との比較

- 2-(Cyclohexyloxy)phenylboronic acid

- 2-(3-Methoxypropoxy)phenylboronic acid

- 2-(2-Fluorophenoxy)phenylboronic acid

- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

- 2-Methoxyphenylboronic acid

Comparison: 2-(2-Methoxyethoxy)phenylboronic acid is unique due to its 2-(2-methoxyethoxy) substituent, which imparts specific electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and mild conditions. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

生物活性

2-(2-Methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a phenyl group attached to a boronic acid moiety, characterized by the presence of a methoxyethoxy substituent. This modification enhances its solubility and reactivity, making it suitable for various biological applications.

Boronic acids, including this compound, interact with biological molecules through reversible covalent bonding to diols. This property is crucial for their application in glucose-sensitive drug delivery systems, where they can form complexes with glucose and other saccharides.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, altering their activity.

- Cell Signaling Modulation: It may influence cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

2. Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The modulation of signaling pathways involved in cell survival positions it as a potential candidate for cancer therapy.

Case Study 1: Antitubercular Activity

A study focusing on phenylboronic acids revealed that derivatives exhibit significant antitubercular activity. Although specific data on this compound is sparse, the structural similarities suggest potential efficacy against tuberculosis strains.

Case Study 2: Glucose-Sensitive Drug Delivery

Recent advancements have highlighted the use of phenylboronic acids in developing glucose-sensitive gels for drug delivery. These systems can respond to physiological glucose levels, enhancing therapeutic efficacy while minimizing side effects. The incorporation of this compound into such systems could improve their performance due to its favorable solubility and binding characteristics.

Data Tables

特性

IUPAC Name |

[2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUUWXVSSBFFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595571 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122568-09-5 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。